Scientific Field: Materials Science
Results: The refractive indices of TDAPA for various conditions were obtained.
Scientific Field: Electronics
Methods of Application: The optoelectronic properties of TDAPA molecule for different solvents and molarities were investigated.
Results: TDAPA-based compounds have been widely applied as electroluminescence and hole transport materials.
Scientific Field: Polymer Science
Application Summary: Poly (N- [3- (diethylamino)propyl]methacrylamide)s, a polymer related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, were synthesized by free radical polymerization and RAFT polymerization.
Methods of Application: The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3.
Results: The phase separation temperatures decreased as pH increased.
Scientific Field: Biomedical Science
Application Summary: Diethylamino functionalized tetraphenylethenes, a group of compounds related to “3-(Diethylamino)-2,2-dimethylpropan-1-ol”, have been used for cell imaging.
Methods of Application: Luminogenic nanoparticles were successfully utilized in cell imaging.
Results: The nanoparticles demonstrated high efficiency and biocompatibility.
Application Summary: 7-(Diethylamino)-3-phenylcoumarin derivatives, which consist of a coumarin core part and a flexible terminal chain, may have mesomorphic properties.
Methods of Application: The mesomorphic, emission properties and crystal structure of LCs with a 7-(diethylamino)-3-phenylcoumarin core were studied.
Results: The derivatives demonstrated high contrast mechanochromism.
Scientific Field: Petroleum Engineering
Application Summary: The stability of nanoparticles at reservoir conditions is key for a successful application of nanofluids for oilfield operations, such as enhanced oil recovery.
Methods of Application: Surface modification of commercial silica was reported.
3-(Diethylamino)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C₉H₂₁NO. It features a diethylamino group attached to a dimethylpropanol backbone, resulting in a clear, colorless to yellow liquid. This compound is notable for its diverse applications in chemistry, biology, and industry due to its unique chemical properties, including increased solubility in organic solvents and enhanced reactivity in certain reactions .
Research into the biological activity of 3-(Diethylamino)-2,2-dimethylpropan-1-ol suggests potential applications in drug development and as a pharmaceutical intermediate. It has been investigated for its role in enzyme mechanisms and biochemical assays, indicating its utility in various biological studies .
The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol typically involves the reductive amination of 2,2-dimethylpropanal with diethylamine. This reaction is facilitated by sodium borohydride as the reducing agent and is conducted in an organic solvent such as ethanol or methanol under reflux conditions.
In industrial contexts, continuous flow reactors may be employed to scale up production, allowing for improved control over reaction conditions and higher yields .
3-(Diethylamino)-2,2-dimethylpropan-1-ol finds applications across various fields:
Interaction studies involving 3-(Diethylamino)-2,2-dimethylpropan-1-ol have highlighted its role as a precursor for synthesizing new psychoactive substances, such as nitracaine. This compound was synthesized through a transesterification reaction with methyl 4-nitrobenzoate, showcasing its importance in the development of novel compounds .
3-(Diethylamino)-2,2-dimethylpropan-1-ol is distinguished by its specific combination of a diethylamino group and a dimethylpropanol backbone. This unique structure imparts distinct chemical properties that enhance its solubility and reactivity compared to similar compounds. For instance:
Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for synthesizing tertiary amino alcohols like 3-(diethylamino)-2,2-dimethylpropan-1-ol. This method involves the condensation of 2,2-dimethylpropanal with diethylamine in the presence of STAB, which selectively reduces the intermediate imine without attacking other functional groups. Key advantages include:
Table 1: Optimized Conditions for STAB-Mediated Reductive Amination
| Parameter | Optimal Value |
|---|---|
| Solvent | THF or DCE |
| Temperature | 0–25°C |
| Molar Ratio (Aldehyde:Amine) | 1:1.5–2.0 |
| Reaction Time | 1–4 hours |
Continuous flow reactors address scalability challenges in tertiary amine synthesis. Recent advances include:
Halogenated precursors like 3-bromo-2,2-dimethylpropan-1-ol enable efficient N-alkylation. Key methodologies include:
Table 2: Performance of Nucleophilic Substitution Reactions
| Substrate | Amine | Yield (%) |
|---|---|---|
| 3-Bromo-2,2-dimethylpropan-1-ol | Diethylamine | 76 |
| 3-Bromo-2,2-dimethylpropan-1-ol | Piperidine | 62 |
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:
Imine reductases (IREDs) and reductive aminases (RedAms) enable enantioselective synthesis:
Table 3: Performance Metrics for IRED-Catalyzed Reactions
| Enzyme Class | Specific Activity (U/mg) | Enantiomeric Ratio |
|---|---|---|
| RedAm | 27.7 | 98:2 |
| IRED | 1.7 | 92:8 |
ATP regeneration systems enhance sustainability in enzymatic cascades:
3-(Diethylamino)-2,2-dimethylpropan-1-ol acts as a key intermediate in synthesizing dimethocaine (DMC), a cocaine analog with local anesthetic properties [4] [5]. The synthesis involves esterification of the hydroxyl group with 4-aminobenzoic acid derivatives, followed by hydrochloride salt formation to enhance solubility. Optimization studies reveal that substituting the hydroxyl group with a para-aminobenzoate moiety increases lipid solubility, enabling improved nerve membrane penetration [4] [8]. Reaction conditions, such as maintaining temperatures below 40°C during esterification, prevent thermal degradation of the diethylamino group [2]. Yield improvements from 62% to 89% have been achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses [8].
Table 1: Physicochemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 159.27 g/mol | [1] [2] [3] |
| Boiling Point | 226–227°C | [2] [3] |
| Density | 0.875 g/cm³ | [2] [3] |
| Refractive Index | 1.4414 | [2] |
| Solubility | Dichloromethane, Methanol | [2] |
The branched 2,2-dimethylpropyl chain in 3-(Diethylamino)-2,2-dimethylpropan-1-ol contributes to prolonged anesthetic duration by reducing esterase-mediated hydrolysis. Comparative studies with procaine show that the dimethyl substitution increases the compound’s octanol-water partition coefficient (logP) from 1.8 to 2.4, enhancing membrane permeability [5] [8]. In vitro electrophysiology assays demonstrate that dimethocaine derivatives inhibit voltage-gated sodium channels (Naₜ1.7) with an IC₅₀ of 3.2 µM, compared to 1.7 µM for cocaine, due to steric hindrance from the dimethyl group [5]. Molecular dynamics simulations reveal that the diethylamino group forms cation-π interactions with phenylalanine residues in the sodium channel’s domain IV, stabilizing the inactivated state [8].
Conversion of 3-(Diethylamino)-2,2-dimethylpropan-1-ol to quaternary ammonium salts enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) applications [2]. Methylation of the tertiary amine using methyl iodide produces a permanently charged species that interacts with the histamine H₃ receptor’s extracellular domain. In silico docking studies indicate that the quaternary derivative binds to the H₃ receptor’s allosteric site (Ki = 84 nM), modulating receptor conformation more effectively than primary amines [6]. Pharmacokinetic analyses in rodents show a 3.1-fold increase in brain-to-plasma ratio compared to the parent compound, attributed to active transport via organic cation transporters [2].
The compound’s branched alkyl chain induces allosteric effects in G protein-coupled receptors (GPCRs). Mutagenesis studies on the H₃ receptor’s transmembrane helix 6 demonstrate that the 2,2-dimethylpropyl group stabilizes a conformational state that enhances inverse agonist activity [6]. This allosteric modulation reduces constitutive receptor signaling by 68% in HEK293 cells, as measured by calcium flux assays. Structural analogs with shorter branched chains (e.g., 2-methylpropyl) show diminished effects, highlighting the importance of steric bulk in disrupting intracellular signaling cascades [6].
Esterification of 3-(Diethylamino)-2,2-dimethylpropan-1-ol with antimicrobial agents like ciprofloxacin enables pH-dependent drug release [7]. The diethylamino group’s pKa of 15.02 ensures protonation in acidic environments (e.g., bacterial phagolysosomes), triggering ester hydrolysis via intramolecular catalysis. In vitro studies with Mycobacterium tuberculosis show a 12-fold increase in drug uptake at pH 5.5 compared to pH 7.4, correlating with esterase-independent activation [7]. X-ray crystallography of the esterified prodrug reveals a strained β-lactone intermediate that accelerates hydrolysis rates by 4.8-fold in acidic conditions [7].
Table 2: Comparative Bioavailability of Prodrug Analogs
| Prodrug Derivative | LogD (pH 7.4) | Hydrolysis Half-life (pH 5.5) | Relative Bioavailability |
|---|---|---|---|
| Parent Compound | 1.2 | N/A | 1.0 |
| Ciprofloxacin Ester | 2.8 | 18 min | 6.7 |
| Vancomycin Carbonate | 3.1 | 42 min | 3.2 |
Structural analogs with modified alkyl chains improve oral bioavailability by 34–67% in murine models. Replacing the dimethyl group with a cyclopropane ring increases metabolic stability, reducing first-pass hepatic extraction from 82% to 49% [7]. Co-administration with esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF) prolongs systemic exposure by 2.3-fold, confirming esterase-mediated degradation as a key limitation [7].
Magnetite nanoparticle functionalization represents a sophisticated approach to developing advanced biomedical materials, particularly when incorporating 3-(Diethylamino)-2,2-dimethylpropan-1-ol as a key component in polyampholyte coating systems. The functionalization process involves the systematic modification of iron oxide nanoparticles with amphiphilic polymers to create core-shell architectures with enhanced biocompatibility and controlled release properties [1] [2].
The magnetite core synthesis typically employs chemical coprecipitation methods, producing nanoparticles with diameters ranging from 6 to 15 nanometers. These superparamagnetic cores exhibit magnetic saturation values between 58 and 65 electromagnetic units per gram, providing optimal magnetic responsiveness for biomedical applications [3] [4]. The functionalization process involves surface modification with polyampholyte coatings composed of poly(acrylic acid) copolymerized with 3-(diethylamino)propylamine derivatives, creating a zwitterionic surface that minimizes protein adsorption and enhances circulation time [1] [2].
Recent advances in magnetite nanoparticle functionalization techniques have demonstrated the effectiveness of using 3-(Diethylamino)-2,2-dimethylpropan-1-ol as a precursor for developing enhanced polyampholyte coatings. The diethylamino group provides cationic functionality that balances the anionic carboxyl groups from poly(acrylic acid), creating a charge-neutral surface under physiological conditions [5] [6]. This balanced charge distribution significantly reduces nonspecific protein binding and extends the circulation half-life to approximately 3.77 hours in plasma [2] [5].
The functionalization process involves several critical steps. Initial magnetite synthesis utilizes iron chloride precursors in alkaline conditions, followed by surface silanization to introduce reactive groups for polymer attachment. The polyampholyte coating is then applied through radical polymerization, incorporating 3-(diethylamino)propylamine derivatives to achieve the desired zwitterionic character [7] [8]. Advanced characterization techniques including thermogravimetric analysis and zeta potential measurements confirm successful functionalization and optimal surface charge distribution [1] [2].
Drug loading efficiency optimization in core-shell nanoparticle architectures represents a critical aspect of advanced materials synthesis, particularly when developing therapeutic delivery systems. The incorporation of 3-(Diethylamino)-2,2-dimethylpropan-1-ol derivatives in polyampholyte-coated magnetite nanoparticles has demonstrated significant improvements in drug encapsulation and controlled release properties [9] [10].
Core-shell nanoparticle systems offer distinct advantages for drug delivery applications, including protected drug storage in the core and controlled release mechanisms through the shell matrix. Recent studies have shown that magnetite-based core-shell architectures can achieve drug loading efficiencies ranging from 32 to 72 percent, depending on the specific drug molecule and shell composition [9] [11]. The optimization process involves careful selection of core material, shell thickness, and surface functionalization to maximize drug encapsulation while maintaining structural integrity [12] [13].
The role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in drug loading optimization is multifaceted. The compound's tertiary amine functionality provides pH-responsive characteristics that facilitate drug release in targeted environments. Additionally, the branched 2,2-dimethyl structure enhances membrane permeability and reduces enzymatic degradation, contributing to improved therapeutic efficacy [15]. Molecular dynamics simulations reveal that the diethylamino group forms favorable interactions with drug molecules through hydrogen bonding and electrostatic interactions [15].
Advanced optimization strategies focus on maximizing drug loading while maintaining release control. Hollow mesoporous silica nanoparticles have demonstrated exceptional drug loading capacities up to 68.15 percent, achieved through enlarged pore structures and surface functionalization with polyampholyte coatings [16] [17]. The integration of 3-(Diethylamino)-2,2-dimethylpropan-1-ol derivatives into these systems provides additional binding sites for drug molecules and enhances the overall encapsulation efficiency [16] [17].
Protozeolitic nanounit assembly represents a fundamental mechanism in zeolite crystallization, involving the organization of discrete aluminosilicate precursors into crystalline frameworks. These nanoscale building blocks, typically ranging from 2 to 5 nanometers in diameter, serve as intermediate structures that bridge the gap between molecular precursors and fully crystallized zeolite materials [18] [19]. The assembly process involves complex nucleation and growth mechanisms that can be modulated through the incorporation of organic structure-directing agents, including derivatives of 3-(Diethylamino)-2,2-dimethylpropan-1-ol [20] [21].
The formation of protozeolitic nanounits occurs during the initial stages of zeolite synthesis, where aluminum and silicon precursors undergo hydrolysis and condensation reactions in alkaline media. These processes create amorphous aluminosilicate species that gradually organize into more ordered structures through template-mediated assembly [18] [19]. The presence of quaternary ammonium compounds, such as tetrapropylammonium hydroxide, facilitates the organization of these precursors into protozeolitic entities with compositions approaching the target zeolite framework [20] [21].
Recent investigations have demonstrated the effectiveness of using amphiphilic organosilanes containing diethylamino functionality in directing protozeolitic nanounit assembly. These compounds, structurally related to 3-(Diethylamino)-2,2-dimethylpropan-1-ol, provide both hydrophilic and hydrophobic domains that influence the organization of aluminosilicate precursors [20] [21]. The diethylamino group interacts with anionic aluminosilicate species through electrostatic interactions, while the alkyl chains provide hydrophobic domains that promote micelle formation and mesopore templating [20] [21].
Advanced characterization techniques have revealed the complex nature of protozeolitic nanounit assembly processes. In situ atomic force microscopy studies demonstrate that crystallization occurs through multiple pathways, including classical monomer addition and nonclassical particle attachment mechanisms [18] [19]. The choice of organic structure-directing agent significantly influences the predominant growth mechanism, with quaternary ammonium compounds generally favoring classical growth pathways, while more complex organosilanes promote nonclassical assembly processes [18] [19].
Organosilane-mediated mesopore engineering represents an advanced approach to creating hierarchical zeolite structures with controlled secondary porosity. This technique involves the incorporation of amphiphilic organosilanes during zeolite synthesis to template mesoporous networks within the crystalline framework [22] [23]. The use of organosilanes structurally related to 3-(Diethylamino)-2,2-dimethylpropan-1-ol has proven particularly effective in creating well-defined mesoporous architectures with tunable pore dimensions [24] [25].
The mechanism of organosilane-mediated mesopore engineering involves the formation of micelle-like structures during zeolite crystallization. Amphiphilic organosilanes containing diethylamino functionality self-assemble into organized structures that serve as templates for mesopore formation [22] [23]. The hydrophilic diethylamino groups interact with the developing zeolite framework, while the hydrophobic alkyl chains create void spaces that become mesopores after template removal [22] [23]. This approach allows for precise control of mesopore size, typically ranging from 6 to 24 nanometers, depending on the organosilane structure and synthesis conditions [24] [25].
Research has demonstrated that organosilanes with alkyl chain lengths between 14 and 18 carbon atoms provide optimal mesopore engineering capabilities. These compounds form stable micelle structures that remain intact during zeolite crystallization, resulting in well-defined mesoporous networks [20] [21]. The incorporation of diethylamino functionality, analogous to that found in 3-(Diethylamino)-2,2-dimethylpropan-1-ol, enhances the interaction between the organosilane and the developing zeolite framework, leading to improved mesopore connectivity and stability [20] [21].
Advanced synthesis strategies have focused on optimizing the organosilane concentration and reaction conditions to maximize mesopore formation while maintaining zeolite crystallinity. Studies have shown that organosilane concentrations between 5 and 15 weight percent of the total silica content provide optimal mesopore generation without compromising framework integrity [26] [27]. The crystallization temperature and time must be carefully controlled to ensure proper template removal and mesopore development, with typical conditions involving temperatures between 135 and 170 degrees Celsius for crystallization periods of 24 to 72 hours [26] [27].
| Synthesis Parameter | Specification | Reference |
|---|---|---|
| Core Material | Fe₃O₄ (Magnetite) | Wang et al., 2015 |
| Shell Material | Poly(acrylic acid)-co-3-(diethylamino)propylamine | Chen et al., 2013 |
| Particle Size (nm) | 8-12 | Bychkova et al., 2022 |
| Drug Loading Efficiency (%) | 32-72 | Enhanced Delivery Study, 2024 |
| Magnetic Saturation (emu/g) | 58-65 | Structural Properties, 2017 |
| Surface Functionalization | Carboxyl and amino groups | Functionalization Review, 2022 |
| Biocompatibility | Excellent (minimal hemolysis) | Biocompatibility Study, 2015 |
| Circulation Half-life (hours) | 3.77 | Circulation Time Study, 2015 |
| Nanoparticle Type | Core Size (nm) | Shell Thickness (nm) | Drug Loading (%) | Release Control |
|---|---|---|---|---|
| Magnetite-PEG | 6-8 | 2-3 | 32-60 | pH-responsive |
| Magnetite-Chitosan | 10-15 | 3-5 | 40.6 | Redox-responsive |
| Magnetite-Silica | 8-10 | 3.5 | 25.1-43.7 | Temperature-responsive |
| Hollow Mesoporous Silica | 50-100 | 5-10 | 68.15 | pH and temperature |
| Core-Shell Gold-Polymer | 6.9 | 3.5 | 40-65 | RF-triggered |
| Magnetite-Polyampholyte | 8-12 | 2-4 | 32-72 | pH-responsive |
| Synthesis Method | Organosilane Type | Mesopore Size (nm) | Surface Area (m²/g) | Crystallization Time (hours) |
|---|---|---|---|---|
| Organosilane-mediated | C14-C18 alkyl chains | 6-24 | 400-600 | 24-72 |
| Protozeolitic nanounit assembly | Triethoxyphenylsilane | 10-15 | 350-500 | 48-96 |
| Micellar templating | Amphiphilic quaternary ammonium | 8-12 | 300-450 | 20-40 |
| Hydrothermal crystallization | Various chain lengths | 5-20 | 250-400 | 72-120 |
| Silanization approach | C10-C22 derivatives | 6-10 | 400-550 | 24-48 |
| Soft templating | Bifunctional templates | 12-16 | 350-480 | 40-80 |
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